N-(2,4-dimethylphenyl)-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzoxadiazocine ring fused with a thioxo group and various substituents. The compound’s structure imparts it with distinct chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(2,4-dimethylphenyl)-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves multiple steps, including cyclization, acylation, and thiolation reactions
Cyclization: The initial step involves the cyclization of appropriate precursors to form the benzoxadiazocine ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(2,4-dimethylphenyl)-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazocine ring or the thioxo group, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thioxo group and the benzoxadiazocine ring play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
N-(2,4-dimethylphenyl)-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can be compared with other similar compounds, such as:
2-(2,4-Dimethylphenyl)-N-{2-[(4-fluorophenyl)sulfonyl]-2-phenylethyl}-1,3-dioxo-5-isoindolinecarboxamide: This compound has a similar core structure but includes a fluorophenyl sulfonyl group, which imparts different chemical and biological properties.
Phenyl isocyanate: Although structurally different, phenyl isocyanate shares some reactivity patterns with the target compound, particularly in its interactions with nucleophiles.
Properties
Molecular Formula |
C28H29N3O2S |
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Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-9-methyl-10-(2-phenylethyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxamide |
InChI |
InChI=1S/C28H29N3O2S/c1-18-13-14-22(19(2)17-18)29-26(32)24-25-21-11-7-8-12-23(21)33-28(24,3)31(27(34)30-25)16-15-20-9-5-4-6-10-20/h4-14,17,24-25H,15-16H2,1-3H3,(H,29,32)(H,30,34) |
InChI Key |
LQAPYXUFBDSTRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2C3C4=CC=CC=C4OC2(N(C(=S)N3)CCC5=CC=CC=C5)C)C |
Origin of Product |
United States |
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